![molecular formula C9H6N2O4S B1396414 2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid CAS No. 1350988-94-1](/img/structure/B1396414.png)
2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes an oxazole ring and a thiophene ring, both of which are five-membered heterocyclic rings. The oxazole ring contains one nitrogen atom and one oxygen atom, while the thiophene ring contains one sulfur atom.Chemical Reactions Analysis
Amino acids, which are likely precursors in the synthesis of this compound, can act as both acids and bases due to their amphoteric nature . They can undergo reactions characteristic of carboxylic acids and amines .Physical And Chemical Properties Analysis
Amino acids, which are likely components of this compound, are colorless, crystalline substances . They have high melting points due to their ionic properties . Amino acids are soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene and ether .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Synthesis of Heterocyclic Compounds
This compound has been used in the synthesis of various heterocyclic compounds such as oxazolidines, thiazolidines, and tetrahydro-pyrrolo[1,2-c]oxazole or thiazole diones. These processes involve reactions with aromatic aldehydes and N-bromosuccinimide for dehydrogenation to form corresponding oxazoles and thiazoles (Badr, Aly, Fahmy, & Mansour, 1981).
Preparation of Bicyclic Compounds
By acetylation and cyclization in the presence of anhydrous ZnCl2, it leads to the formation of bicyclic compounds such as 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones (Badr, Aly, Fahmy, & Mansour, 1981).
Biological and Chemical Properties
Antimicrobial Activity
Some derivatives have shown moderate antimicrobial activity against various bacteria, fungi, and yeast, indicating potential applications in the field of antibacterial and antifungal agents (Stanchev, Tabakova, Videnov, Golovinsky, & Jung, 1999).
Molecular Structure Analysis
X-ray crystal structures and ab initio studies have been conducted on derivatives of this compound to understand their conformational properties. These studies are crucial for developing new molecules with specific physical and chemical characteristics (Kaiser, Videnov, Maichle‐Mössmer, Strähle, & Jung, 2000).
Mecanismo De Acción
- It inhibits plasminogen activators, which have fibrinolytic properties. Plasminogen activators play a crucial role in breaking down fibrin clots. By inhibiting them, this compound promotes clot stability postoperatively .
Target of Action
Mode of Action
Propiedades
IUPAC Name |
2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4S/c12-7(5-1-2-16-4-5)11-9-10-6(3-15-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCHTYIZEPEEFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NC2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



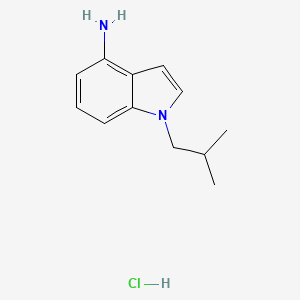


![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1396337.png)
![Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396339.png)
![Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1396340.png)


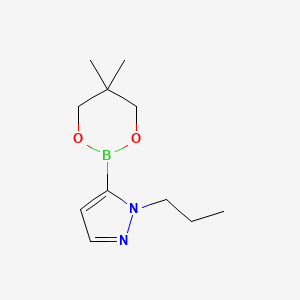
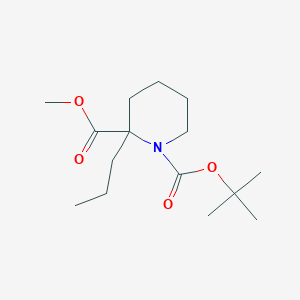
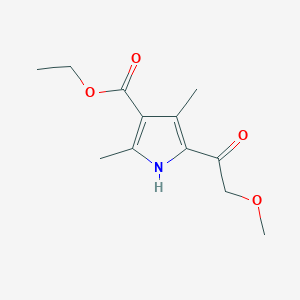
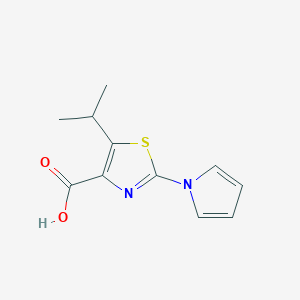

![tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1396352.png)